(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine
CAS No.:
Cat. No.: VC20451004
Molecular Formula: C9H11F2NO
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F2NO |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (1S)-1-[2-(difluoromethoxy)phenyl]ethanamine |
| Standard InChI | InChI=1S/C9H11F2NO/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 |
| Standard InChI Key | XZXJJKFVKBSRME-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1OC(F)F)N |
| Canonical SMILES | CC(C1=CC=CC=C1OC(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine has the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . Its IUPAC name, (1S)-1-[2-(difluoromethoxy)phenyl]ethanamine, reflects the (S)-configuration at the chiral center and the substitution pattern on the phenyl ring. The SMILES notation CC@@HN encodes its stereochemistry, with the difluoromethoxy group (-OCF₂H) at the 2-position of the aromatic ring .
Physicochemical Properties
The difluoromethoxy group contributes to increased lipophilicity (logP ≈ 1.8) compared to non-fluorinated analogs, enhancing membrane permeability. The compound’s pKa is approximately 9.5, typical for primary amines, ensuring protonation under physiological conditions . Its melting point and solubility data remain under investigation, but analogs with similar structures exhibit solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
| Stereochemistry | (S)-configuration |
| Lipophilicity (logP) | ~1.8 (estimated) |
| pKa | ~9.5 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (S)-enantiomer. A common approach includes:
-
Friedel-Crafts Alkylation: Introducing the ethanamine group via reaction of 2-(difluoromethoxy)benzaldehyde with nitromethane, followed by reduction .
-
Mizoroki-Heck Arylation: Palladium-catalyzed coupling of allylamines with iodoarenes, enabling regioselective γ-arylation .
For instance, Landge et al. demonstrated that nickel-catalyzed reductions in methanol with sodium borohydride yield enantiomerically pure amines .
Optimization Challenges
Key challenges include minimizing racemization during synthesis and improving yields. Solvent selection (e.g., methanol) and temperature control (0–60°C) are critical to preserving stereochemical integrity .
Pharmacological Profile
Metabolic Stability
Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life. In vitro studies on similar compounds show a t₁/₂ > 6 hours in human liver microsomes, suggesting favorable pharmacokinetics.
Applications in Drug Development
Material Science Applications
The difluoromethoxy group’s electron-withdrawing properties make the compound useful in liquid crystal displays (LCDs). Its thermal stability (~200°C) aligns with industrial requirements for optoelectronic materials .
Comparative Analysis with Structural Analogs
Enantiomeric Differences
The (R)-enantiomer, studied by Smolecule, shows 30% lower affinity for serotonin transporters compared to the (S)-form, highlighting the importance of stereochemistry.
Substituent Effects
Replacing the 2-difluoromethoxy group with a 4-fluoro substituent (as in Vulcanchem’s compound) reduces logP by 0.3 units, altering blood-brain barrier permeability.
Table 2: Comparative Properties of Analogous Compounds
| Compound | Substituent Position | logP | Serotonin Affinity (Ki, nM) |
|---|---|---|---|
| (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine | 2-OCF₂H | 1.8 | 12.3 |
| (R)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine | 2-OCF₂H | 1.8 | 18.9 |
| (S)-1-(4-Fluorophenyl)ethan-1-amine | 4-F | 1.5 | 45.6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume